N-(butan-2-yl)-3,5-dimethoxybenzamide
Description
N-(butan-2-yl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields such as medicine, agriculture, and industry
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-butan-2-yl-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-5-9(2)14-13(15)10-6-11(16-3)8-12(7-10)17-4/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
VOSLSQFQTWAFOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most widely reported method involves the reaction of 3,5-dimethoxybenzoyl chloride with sec-butylamine (butan-2-ylamine) under basic conditions.
Synthesis of 3,5-Dimethoxybenzoyl Chloride
-
Starting material : 3,5-Dimethoxybenzoic acid.
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], catalytic DMF.
-
Conditions :
-
3,5-Dimethoxybenzoic acid (10.0 g, 50.6 mmol) and SOCl₂ (35.3 mL, 253 mmol) are refluxed at 65°C for 3 hours.
-
Excess SOCl₂ is removed under reduced pressure.
-
Crude 3,5-dimethoxybenzoyl chloride is obtained as a pale-yellow liquid (quantitative yield).
Coupling with sec-Butylamine
-
Conditions :
-
3,5-Dimethoxybenzoyl chloride (5.0 g, 23.4 mmol) in DCM (50 mL) is added dropwise to sec-butylamine (1.7 g, 23.4 mmol) and TEA (3.3 mL, 23.4 mmol) in DCM (30 mL) at 0°C.
-
The mixture is stirred at room temperature for 1 hour.
-
Workup:
-
Yield : 68% (4.2 g).
Coupling Agent-Assisted Methods
Alternative approaches employ carbodiimides (e.g., EDCl, DCC) or uronium salts (HATU).
HATU-Mediated Coupling
-
Conditions :
-
3,5-Dimethoxybenzoic acid (2.0 g, 10.1 mmol), HATU (4.6 g, 12.1 mmol), and DIPEA (3.5 mL, 20.2 mmol) are stirred in DMF (30 mL) for 10 minutes.
-
sec-Butylamine (0.89 g, 12.1 mmol) is added.
-
After 24 hours, the mixture is diluted with ethyl acetate (100 mL), washed with brine, and purified by column chromatography.
-
Yield : 72% (1.8 g).
Optimization and Mechanistic Insights
Solvent Effects
Base Selection
Temperature Control
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Parameter | Acyl Chloride Method | Coupling Agent Method |
|---|---|---|
| Yield | 68–75% | 70–72% |
| Reaction Time | 1–2 hours | 12–24 hours |
| Cost | Low (SOCl₂) | High (HATU) |
| Purification | Simple (chromatography) | Challenging (DMF removal) |
| Scalability | Excellent | Moderate |
Industrial-Scale Considerations
Batch Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-3,4-dimethoxybenzamide
- N-(butan-2-yl)-3,5-dimethoxybenzoic acid
- N-(butan-2-yl)-3,5-dimethoxybenzylamine
Uniqueness
N-(butan-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced bioactivity and stability, making it a valuable candidate for further research and development .
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